molecular formula C8H6BrN3S B187193 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 39751-84-3

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B187193
CAS No.: 39751-84-3
M. Wt: 256.12 g/mol
InChI Key: SVLYSRWJOIGDAY-UHFFFAOYSA-N
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Description

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and potential biological activities This compound, in particular, has garnered interest due to its unique structure, which includes a bromophenyl group and a thiol group attached to the triazole ring

Mechanism of Action

Target of Action

The compound 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities Similar compounds have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these pathways.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, potentially influencing cellular processes such as inflammation, oxidative stress, viral replication, and cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been reported to exhibit neurotoxic effects that disrupt spatial learning and memory performance and induce a depressive state . These effects suggest that the compound may have significant impacts on neurological function and behavior.

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the activity and stability of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 2-bromobenzyl bromide and the triazole intermediate.

    Formation of the Thiol Group: The thiol group can be introduced by treating the triazole intermediate with thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its potential anticancer and antifungal activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methyl benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both a bromophenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLYSRWJOIGDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356149
Record name 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39751-84-3
Record name 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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